N-(4-chlorobenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
N-(4-Chlorobenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is an acetamide derivative featuring a pyrimidinone core substituted with a methyl group at position 4 and a 4-chlorobenzyl moiety attached via an acetamide linker.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-10-6-14(20)18(9-17-10)8-13(19)16-7-11-2-4-12(15)5-3-11/h2-6,9H,7-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSGBYUTCWJXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, such as inhibiting an enzyme or modulating a receptor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Systems
Thiadiazole-Based Acetamides ()
Compounds such as N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) and N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) share the 4-chlorobenzyl and acetamide groups but differ in their heterocyclic cores (1,3,4-thiadiazole vs. pyrimidinone). These compounds exhibit moderate yields (74–88%) and melting points ranging from 132–140°C, suggesting comparable synthetic feasibility but distinct thermal stability compared to the target compound .
Pyridazinone Derivatives ()
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide replaces the pyrimidinone ring with a pyridazinone system. Its synthesis involves THF and TEA, yielding 79% with a reported HRMS m/z of 459.0660 .
Pyrimidinone-Thioether Analog ()
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide shares the pyrimidinone core but substitutes the chlorobenzyl group with a benzyl moiety and uses a thioether linker. This compound exhibits a higher melting point (196°C) and a moderate yield (66%), indicating that sulfur linkers may enhance thermal stability compared to oxygen-based analogs .
Functional Group Variations
Coumarin-Acetamide Hybrids ()
Coumarin derivatives like N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide demonstrate the role of fused aromatic systems in antioxidant activity. These compounds outperform ascorbic acid in antioxidant assays, suggesting that the pyrimidinone core in the target compound could similarly influence redox properties .
Quinoline and Naphthyridine Derivatives ()
Complex structures such as N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide and goxalapladib feature extended aromatic systems and fluorinated groups. While structurally distinct, their use of acetamide linkers underscores the versatility of this functional group in drug design .
Comparative Data Table
Research Implications and Gaps
- Synthetic Feasibility: The target compound’s synthesis may mirror methods used for pyrimidinone-thioether analogs (e.g., coupling chlorobenzylamine with pyrimidinone-acetic acid derivatives) .
- Biological Activity: While coumarin-acetamides exhibit antioxidant properties, pyridazinone derivatives show promise in enzyme inhibition, suggesting the target compound could be optimized for similar applications .
- Thermal Stability: The high melting point of the pyrimidinone-thioether analog (196°C) indicates that linker chemistry significantly impacts physical properties .
Biological Activity
N-(4-chlorobenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Condensation Reactions : To form initial intermediates.
- Cyclization Reactions : To construct the pyrimidine ring.
- Functional Group Modifications : To introduce the acetamide group.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClFN3O3 |
| Molecular Weight | 429.9 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-[4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide |
| InChI Key | PTPJDFVMQBJMBF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in various metabolic pathways, impacting cellular processes.
- Receptor Binding : The compound can bind to specific receptors, modulating their activity and affecting signaling pathways.
- Cellular Pathways : It influences multiple cellular pathways, which can lead to therapeutic effects in various diseases.
Biological Activity and Case Studies
Research has shown that compounds structurally related to this compound exhibit notable biological activities:
- Anticancer Activity : A study indicated that similar pyrimidine derivatives demonstrated significant inhibition of cancer cell proliferation. For instance, compound 25 from a related study showed an IC50 value of 0.12 µM against HCT116 cells, highlighting the potential of pyrimidine derivatives in cancer therapy .
- Antimicrobial Properties : Compounds targeting the MEP pathway have shown promise as antimicrobial agents. The enzymes involved in this pathway are crucial for the survival of many pathogens but are absent in humans, making them ideal targets for selective inhibitors .
- Genotoxicity Studies : Related compounds have been tested for genotoxic effects using various assays such as the Salmonella/microsome assay and DNA repair assays. These studies help assess the safety profile of new compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
